molecular formula C27H22F3N5O2S B11209710 4-[2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethyl]benzenesulfonamide

4-[2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethyl]benzenesulfonamide

Cat. No.: B11209710
M. Wt: 537.6 g/mol
InChI Key: LKIRSDCVZHHPBF-UHFFFAOYSA-N
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Description

4-[2-({5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a trifluoromethyl group, a pyrrolopyrimidine core, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 4-[2-({5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine to form an intermediate, which is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of aromatic rings and nitrogen atoms makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, typically using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like hydroxide ions.

    Major Products: Depending on the reaction conditions, major products can include various substituted derivatives, such as halogenated or hydroxylated compounds.

Scientific Research Applications

4-[2-({5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BEN

Properties

Molecular Formula

C27H22F3N5O2S

Molecular Weight

537.6 g/mol

IUPAC Name

4-[2-[[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C27H22F3N5O2S/c28-27(29,30)20-7-4-8-21(15-20)35-16-23(19-5-2-1-3-6-19)24-25(33-17-34-26(24)35)32-14-13-18-9-11-22(12-10-18)38(31,36)37/h1-12,15-17H,13-14H2,(H2,31,36,37)(H,32,33,34)

InChI Key

LKIRSDCVZHHPBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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